molecular formula C15H19ClO5 B4742319 Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate

Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate

Cat. No.: B4742319
M. Wt: 314.76 g/mol
InChI Key: LXISKLOTNQPRMI-UHFFFAOYSA-N
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Description

Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate is an organic compound with a complex structure that includes a chlorophenoxy group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with dimethyl malonate under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-chlorophenoxy)malonate: Similar structure but lacks the butyl group.

    Dimethyl 2-methyl propanedioate: Similar ester functionality but different substituents.

Uniqueness

Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate is unique due to the presence of both the chlorophenoxy and butyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO5/c1-19-14(17)13(15(18)20-2)5-3-4-10-21-12-8-6-11(16)7-9-12/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXISKLOTNQPRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCOC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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